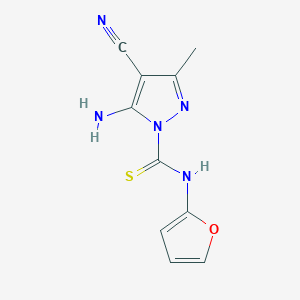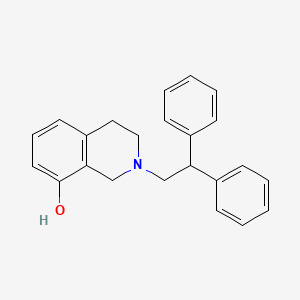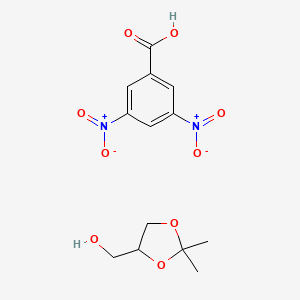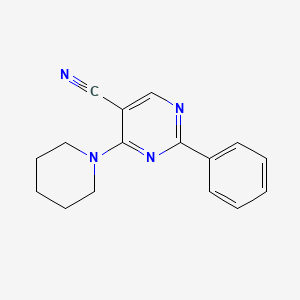![molecular formula C8H8Br2O2S B14206545 2-{[(2,5-Dibromothiophen-3-yl)methoxy]methyl}oxirane CAS No. 823808-08-8](/img/structure/B14206545.png)
2-{[(2,5-Dibromothiophen-3-yl)methoxy]methyl}oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(2,5-Dibromothiophen-3-yl)methoxy]methyl}oxirane is a chemical compound that features a unique structure combining a dibromothiophene moiety with an oxirane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,5-Dibromothiophen-3-yl)methoxy]methyl}oxirane typically involves the reaction of 2,5-dibromothiophene with an appropriate epoxide precursor. One common method is the reaction of 2,5-dibromothiophene with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(2,5-Dibromothiophen-3-yl)methoxy]methyl}oxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols or other oxygenated products.
Reduction: Reduction of the dibromothiophene moiety can yield thiophene derivatives with different substitution patterns.
Substitution: The bromine atoms in the dibromothiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring can yield diols, while substitution reactions can introduce various functional groups into the thiophene ring.
Aplicaciones Científicas De Investigación
2-{[(2,5-Dibromothiophen-3-yl)methoxy]methyl}oxirane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides and thiophenes.
Industry: Used in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of 2-{[(2,5-Dibromothiophen-3-yl)methoxy]methyl}oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, such as amino acids in proteins. This reactivity makes it useful in studying enzyme mechanisms and developing enzyme inhibitors. The dibromothiophene moiety can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,5-Dibromothiophen-3-yl)ethan-1-ol: Similar structure but lacks the oxirane ring.
2,5-Dibromothiophene: The parent compound without the methoxy and oxirane functionalities.
Epichlorohydrin: Contains the oxirane ring but lacks the dibromothiophene moiety.
Uniqueness
2-{[(2,5-Dibromothiophen-3-yl)methoxy]methyl}oxirane is unique due to the combination of the reactive oxirane ring and the dibromothiophene moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry.
Propiedades
Número CAS |
823808-08-8 |
|---|---|
Fórmula molecular |
C8H8Br2O2S |
Peso molecular |
328.02 g/mol |
Nombre IUPAC |
2-[(2,5-dibromothiophen-3-yl)methoxymethyl]oxirane |
InChI |
InChI=1S/C8H8Br2O2S/c9-7-1-5(8(10)13-7)2-11-3-6-4-12-6/h1,6H,2-4H2 |
Clave InChI |
DMYLTFNPBIHRLJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)COCC2=C(SC(=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,8-Dichloropyrimido[4,5-B]quinoline-2,4-diamine](/img/structure/B14206473.png)


![2,2'-[1,4-Phenylenebis(oxy)]bis(5-aminobenzene-1-sulfonic acid)](/img/structure/B14206479.png)

![1,3,5-Tribromo-2-[(2-methylphenyl)methoxy]benzene](/img/structure/B14206501.png)


![3-(Thiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]quinoxalin-2-amine](/img/structure/B14206526.png)


![[1,1'-Bicyclohexyl]-4-ol, 4-(4-ethoxy-2,3-difluorophenyl)-4'-pentyl-](/img/structure/B14206553.png)
